Tris(bromofluoromethyl)-s-triazine
Overview
Description
Tris(bromofluoromethyl)-s-triazine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a triazine derivative that contains three bromofluoromethyl groups, which make it highly reactive and versatile. In
Scientific Research Applications
Synthesis and Functionalization
Triazine derivatives, including those synthesized from tris(bromofluoromethyl)-s-triazine, serve as key intermediates for the development of complex molecular structures. For instance, the synthesis of a bromo- and iodo-methylphenylene periphery-functionalized triazine-based dendritic molecule demonstrates the utility of triazine derivatives in creating structures with potential applications in catalysis and material science (Kostas et al., 2009).
Photoluminescence and Material Properties
Triazine derivatives have been explored for their photoluminescent properties and their potential use in creating nitrogen-rich carbon nitride materials. This research is crucial for the development of materials with improved stability and order, which are desirable for various applications including energy storage and conversion (Miller et al., 2004).
Catalysis
The catalytic applications of triazine-based compounds are significant, with studies exploring their use in various chemical reactions. For example, triazine-based trisphosphine compounds have been employed in A(3) coupling reactions, showcasing their efficiency as catalysts (Ananthnag et al., 2015).
Structural Modification and Inclusion Studies
Research on perfluorinated triazines reveals their ability to form channel inclusions with solvents, demonstrating the potential for these compounds to be used in creating materials with specific inclusion properties (Reichenbächer et al., 2004).
Mechanism of Action
Target of Action
Tris(bromofluoromethyl)-s-triazine is a complex compound with a unique structureSimilar compounds have been studied for their interaction with various biological targets . For instance, Tris DBA, an organometallic compound, has been hypothesized to inhibit proliferation, tumor growth, and induce apoptosis in multiple myeloma (MM) and hepatocellular carcinoma (HCC) cells .
Mode of Action
For example, Tris conjugates have been shown to demonstrate the reactive nature of the Tris molecule and the sequence and reaction conditions that trigger this reactivity .
Biochemical Pathways
For instance, Tris DBA has been shown to substantially inhibit both constitutive as well as IL-6 inducible STAT3 activation and abrogate proliferation/survival in MM and HCC cells .
Pharmacokinetics
For instance, the plasma half-life of Tris was found to be 8.2 ± 0.2 h, and there was wide tissue distribution, including uptake into the brain .
Result of Action
For instance, Tris DBA could substantially inhibit both constitutive as well as IL-6 inducible STAT3 activation and abrogate proliferation/survival in MM and HCC cells .
Action Environment
For instance, the flame-retardant tris(2,3-dibromopropyl) phosphate (TDBrPP) was detected in the environment in China, indicating that it can accumulate in the lipid of some species .
properties
IUPAC Name |
2,4,6-tris[bromo(fluoro)methyl]-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3F3N3/c7-1(10)4-13-5(2(8)11)15-6(14-4)3(9)12/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLJJIHVVOZKLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)C(F)Br)C(F)Br)C(F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718313 | |
Record name | 2,4,6-Tris[bromo(fluoro)methyl]-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(bromofluoromethyl)-s-triazine | |
CAS RN |
402-94-8 | |
Record name | 2,4,6-Tris(bromofluoromethyl)-1,3,5-triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Tris[bromo(fluoro)methyl]-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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